molecular formula C15H13Cl2N3O5 B2498149 dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate CAS No. 882748-15-4

dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate

Cat. No.: B2498149
CAS No.: 882748-15-4
M. Wt: 386.19
InChI Key: YKYNWUZSZHAKHO-UHFFFAOYSA-N
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Description

Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a succinate ester. The presence of these functional groups makes it a versatile molecule with diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The dichlorophenyl group is then introduced through a substitution reaction, followed by the esterification of succinic acid to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to modify the triazole ring or the ester groups.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The succinate ester moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}fumarate
  • Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}maleate

Uniqueness

Dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

dimethyl 2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O5/c1-24-13(21)6-9(15(23)25-2)14(22)12-7-20(19-18-12)8-3-4-10(16)11(17)5-8/h3-5,7,9H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYNWUZSZHAKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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